molecular formula C5H8O B12349117 Cyclopropyl-2,2,3,3-D4 methyl ketone CAS No. 350818-63-2

Cyclopropyl-2,2,3,3-D4 methyl ketone

Cat. No.: B12349117
CAS No.: 350818-63-2
M. Wt: 88.14 g/mol
InChI Key: HVCFCNAITDHQFX-RRVWJQJTSA-N
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Description

Cyclopropyl-2,2,3,3-D4 methyl ketone is a deuterated analog of cyclopropyl methyl ketone. This compound is characterized by the presence of deuterium atoms at the 2, 2, 3, and 3 positions of the cyclopropyl ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl-2,2,3,3-D4 methyl ketone typically involves the chlorination of 2-acetyl-gamma-butyrolactone to obtain 5-chloro-2-pentanone, followed by cyclization with caustic soda (sodium hydroxide) to yield the desired product . The reaction conditions include:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and cyclization steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-2,2,3,3-D4 methyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropyl derivatives .

Scientific Research Applications

Cyclopropyl-2,2,3,3-D4 methyl ketone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the study of reaction mechanisms and isotope effects.

    Biology: Employed in metabolic studies to trace biochemical pathways due to the presence of deuterium.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of cyclopropyl-2,2,3,3-D4 methyl ketone involves its interaction with various molecular targets. The deuterium atoms in the compound can influence reaction kinetics and stability, leading to unique pathways and effects. The compound’s cyclopropyl ring is highly strained, making it reactive and capable of undergoing ring-opening reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct physical and chemical properties. These properties make it valuable in research applications where isotope effects are studied.

Properties

CAS No.

350818-63-2

Molecular Formula

C5H8O

Molecular Weight

88.14 g/mol

IUPAC Name

1-(2,2,3,3-tetradeuteriocyclopropyl)ethanone

InChI

InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3/i2D2,3D2

InChI Key

HVCFCNAITDHQFX-RRVWJQJTSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C(=O)C)[2H]

Canonical SMILES

CC(=O)C1CC1

Origin of Product

United States

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